Enzymatic Potency: HS-173 vs. FDA-Approved Alpelisib (BYL719) and Clinical Candidate Taselisib
HS-173 demonstrates potent PI3Kα inhibition with an IC50 of 0.8 nM in cell-free kinase assays, which positions it intermediate in potency relative to clinical benchmarks . Taselisib (GDC-0032), a next-generation β-sparing PI3K inhibitor, shows higher potency with a PI3Kα IC50 of 0.29 nM, while FDA-approved Alpelisib (BYL719) exhibits lower potency with an IC50 of approximately 5 nM . This potency gradient informs dose selection in preclinical studies where achieving target engagement without off-target effects is critical.
| Evidence Dimension | PI3Kα enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 nM |
| Comparator Or Baseline | Taselisib IC50 = 0.29 nM; Alpelisib IC50 = 5 nM |
| Quantified Difference | HS-173 is 6.25-fold less potent than Alpelisib; 2.76-fold less potent than Taselisib |
| Conditions | Cell-free recombinant PI3Kα kinase assay; ATP-competitive binding |
Why This Matters
Researchers requiring a PI3Kα inhibitor with a defined potency window that differs from clinical compounds can select HS-173 for comparative pharmacology studies.
